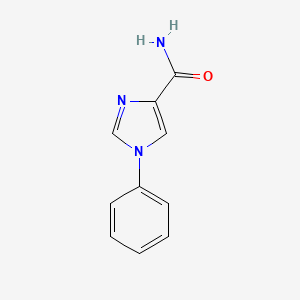

1-Phenyl-1H-imidazole-4-carboxamide

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Medicinal Chemistry

Imidazole derivatives are integral to numerous physiological processes and are found in naturally occurring molecules like the amino acid histidine. This prevalence has inspired the development of a vast number of synthetic imidazole-containing compounds with a broad spectrum of pharmacological activities. These include antifungal, anti-inflammatory, anticancer, and antiviral properties. The success of imidazole-based drugs has spurred ongoing research into novel analogues with improved efficacy and selectivity.

Overview of Imidazole-4-carboxamide as a Privileged Pharmacophoric Core

The imidazole-4-carboxamide moiety represents a particularly fruitful area of investigation within the larger family of imidazole derivatives. This structural motif is recognized as a privileged pharmacophore, meaning it is a molecular framework that is able to bind to multiple biological targets. The carboxamide group can participate in crucial hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors, which is often a key determinant of a compound's biological activity. The versatility of the imidazole-4-carboxamide core allows for chemical modifications at various positions, enabling the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)9-6-13(7-12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGODHHAMOITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 Phenyl 1h Imidazole 4 Carboxamide and Its Analogues

Impact of Substituents on the Phenyl Moiety on Biological Potency

The substitution pattern on the N-1 phenyl ring of the imidazole (B134444) core plays a critical role in modulating the biological potency of these compounds. Studies have shown that both the nature and position of substituents can significantly impact activity. For instance, in the development of cannabinoid type 2 (CB2) receptor ligands, the introduction of a fluorine atom to the phenyl ring had a minor effect on CB2 receptor binding affinity. nih.govacs.org However, for other targets, such as xanthine (B1682287) oxidase (XO), substitutions on the phenyl ring are crucial for potent inhibition. nih.govnih.gov

In the context of indoleamine 2,3-dioxygenase (IDO) inhibitors, replacing the phenyl group of 4-phenyl-imidazole (4-PI) with a thiophene (B33073) ring resulted in an approximate five-fold decrease in activity. nih.gov Potency was only restored or slightly improved when hydroxyl groups were added back to the phenyl ring of related pyrazole (B372694) compounds, suggesting that these hydroxyl groups engage in key hydrogen bonding interactions. nih.gov This highlights the importance of the phenyl ring in establishing favorable interactions within the target's active site.

Role of Modifications on the Imidazole Ring (N1, C2, C4, C5 Positions)

Modifications at various positions of the imidazole ring have been extensively explored to understand their impact on biological activity. The imidazole itself is a crucial feature, often acting as a ligand for metal ions within enzyme active sites. nih.gov

N1-Position: The N1-nitrogen is often essential for binding. For IDO inhibitors, the lack of activity in N1-substituted derivatives of 4-PI confirms that the N1-nitrogen binds to the heme iron. nih.gov This demonstrates that the N3-nitrogen cannot act as a substitute for this interaction. nih.gov

C2-Position: In the pursuit of CB2 receptor ligands, derivatization at the C2-position of the imidazole proved to be the most effective strategy for achieving high binding affinity. hzdr.de Specifically, a 2-(3-fluoropropoxy)methyl group at this position resulted in a compound with subnanomolar binding affinity and excellent selectivity. nih.gov

C4 and C5-Positions: The C4 and C5 positions are also critical for activity. For instance, in a series of HIV-1 integrase inhibitors, the 4-carboxamide and a 5-carbonyl group on the imidazole were key features. researchgate.net The conformation imparted by the imidazole core was found to be essential for activity, as replacing it with a central pyrazine (B50134) led to inactive compounds. researchgate.net In another study on plant growth regulators, C-H arylation at the C2 and C5 positions of an imidazole-4-carboxylate precursor led to the discovery of compounds with unexpected root and shoot elongation activity. researchgate.net

Influence of Carboxamide Substitutions on Activity Profiles

The carboxamide moiety at the C4 position of the imidazole ring is a common feature in many biologically active analogues and serves as a key point for introducing diversity. The nature of the substituent on the carboxamide nitrogen can dramatically influence the compound's activity and selectivity.

In the development of inhibitors for HIV-1 integrase, a series of 5-carbonyl-1H-imidazole-4-carboxamides were synthesized with various aromatic and aliphatic amino moieties. This systematic variation allowed for the exploration of the pharmacophore and optimization of activity. researchgate.net

Elucidation of Key Interacting Chemical Moieties and Pharmacophoric Features

Through extensive SAR studies, key pharmacophoric features of 1-phenyl-1H-imidazole-4-carboxamide analogues have been elucidated. A general pharmacophore model often includes:

An aromatic ring (the N-phenyl group) for hydrophobic interactions.

The imidazole ring, which can act as a hydrogen bond donor/acceptor or a metal ligand. nih.govresearchgate.net

A carboxamide group, providing a hydrogen bond donor and acceptor site.

Molecular docking studies have further illuminated these interactions. For PARP-1 inhibitors, hydrogen bond formation between the carboxamide and the enzyme is essential for inhibitory activity. nih.gov For HIV-1 integrase inhibitors, the carboxylate oxygens of the imidazole-4,5-dicarboxylic acid scaffold were found to form hydrogen bonds with the backbone nitrogens of specific amino acid residues in the protein. researchgate.net The imidazole nitrogen also formed a hydrogen bond with a threonine residue. researchgate.net

SAR within Specific Target Classes (e.g., PARP Inhibitors, XO Inhibitors)

The versatility of the this compound scaffold is evident from its application in developing inhibitors for diverse enzyme classes.

PARP Inhibitors: Several studies have focused on developing benzimidazole (B57391) carboxamide derivatives as PARP inhibitors. nih.govnih.govnih.gov Key SAR findings include:

The introduction of strong electronegative groups, such as a furan (B31954) ring or halogen atoms, in the side chain of benzimidazole can enhance inhibitory activity. nih.gov

In one study, a furan ring-substituted derivative displayed the most potent PARP-1 inhibitory effect, with an IC50 value of 0.023 µM. nih.gov

The choice of a linker attached to the carboxamide is also critical, with a 1,4-diazepane group showing superior anti-proliferation activity over a piperazine (B1678402) group. nih.gov

Interactive Data Table: SAR of Benzimidazole Carboxamide PARP-1 Inhibitors

| Compound ID | Linker Group | Terminal Group | PARP-1 IC50 (nM) | MDA-MB-436 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 6b | Piperazine | 3-methyl-furanyl | 8.65 | - | nih.gov |

| 6m | 1,4-Diazepane | 3-methyl-furanyl | - | 25.36 | nih.gov |

| 14p | Acetylpiperazine-phenyl | Furan | 23 | 43.56 | nih.gov |

| 14q | Acetylpiperazine-phenyl | Thiophene | - | 36.69 | nih.gov |

| Olaparib | - | - | 2.77 | 23.89 | nih.gov |

XO Inhibitors: Analogues of 1-phenylimidazole-4-carboxylic acid have been synthesized and evaluated as potent xanthine oxidase (XOR) inhibitors. nih.gov SAR studies revealed that:

Most of the synthesized compounds exhibited nanomolar-level inhibition of XOR. nih.gov

Compounds with specific substitutions on the phenyl ring and modifications to the carboxylic acid moiety showed the most promising inhibitory effects, with IC50 values as low as 7.2 nM and 8.0 nM. nih.gov

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives also showed excellent XO inhibitory potency, with some compounds having IC50 values in the low nanomolar range (e.g., 0.003 µM). nih.gov

Interactive Data Table: SAR of Imidazole-based XO Inhibitors

| Compound ID | Core Structure | Key Substitutions | XOR IC50 (nM) | Reference |

|---|---|---|---|---|

| Ie | 1-Phenylimidazole-4-carboxylic acid | - | 8.0 | nih.gov |

| IVa | 1-Phenylimidazole-4-carboxylic acid | - | 7.2 | nih.gov |

| 4d | 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | - | 3.0 | nih.gov |

| 4e | 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | - | 3.0 | nih.gov |

| 4f | 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | - | 6.0 | nih.gov |

Computational Chemistry Approaches in 1 Phenyl 1h Imidazole 4 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Phenyl-1H-imidazole-4-carboxamide research, docking simulations are instrumental in elucidating how these ligands interact with their biological targets at the molecular level.

For instance, derivatives of 1H-benzo[d]imidazole-4-carboxamide, a structurally related scaffold, have been extensively studied as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target in cancer therapy. nih.govnih.gov Molecular docking studies have been crucial in understanding the binding modes of these inhibitors within the PARP-1 active site. These simulations have revealed the importance of hydrogen bond formation for potent inhibitory activity. nih.gov

In one study, the docking of a potent inhibitor, compound 14p, into the PARP-1 active site highlighted key interactions. nih.gov Similarly, for N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, docking simulations were used to predict the binding model with Aurora-A kinase, another important cancer target. nih.gov These computational models provide a rational basis for the observed structure-activity relationships and guide the design of new analogs with improved potency. The binding energies calculated from docking studies can help in ranking potential inhibitors before their synthesis and biological evaluation. acs.org

Interactive Table: Examples of Molecular Docking Studies on Related Carboxamide Scaffolds

| Compound Scaffold | Target Protein | Key Findings from Docking |

|---|---|---|

| 1H-benzo[d]imidazole-4-carboxamide | PARP-1 | Hydrogen bond formation is essential for inhibitory activity. nih.gov |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | Provided a probable binding model for a potent inhibitor (compound 10e). nih.gov |

Molecular Dynamics (MD) Simulations for Interaction Stability and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to assess the stability of the predicted binding poses and analyze the conformational changes of both the ligand and the target protein over time. nih.gov

MD simulations have been applied to study imidazolo-triazole hydroxamic acid derivatives, which are structurally related to the core topic. ajchem-a.com In a 100 ns simulation, the root mean square deviation (RMSD) of the ligand-protein complex was analyzed to determine the stability of the interaction. ajchem-a.com The analysis of root mean square fluctuation (RMSF) helps to identify the flexibility of different parts of the protein upon ligand binding. ajchem-a.com

These simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interactions, which is crucial for the design of effective drugs. nih.gov For example, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions and help to refine the binding hypothesis generated from molecular docking. scispace.com

Quantum Mechanical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.org For derivatives of this compound, DFT calculations can provide insights into their chemical behavior.

DFT studies have been used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the electronic properties and reactivity of the molecules. researchgate.net The energy gap between HOMO and LUMO can predict the chemical reactivity and stability of a compound.

Furthermore, QM calculations are employed to predict spectroscopic properties like FT-IR and NMR spectra, which can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net These calculations also help in understanding the non-linear optical properties of materials. scispace.com

In Silico Prediction of Metabolic Stability and Pharmacokinetic Properties (Preclinical)

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov In silico methods play a significant role in predicting these pharmacokinetic properties, thereby reducing the time and cost associated with preclinical studies. nih.gov

For compounds related to this compound, computational tools are used to predict properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability. acs.org For instance, a multistep computational workflow was used to rapidly design analogs of an HIV-1 capsid inhibitor with significantly improved metabolic stability. nih.gov This workflow involved identifying metabolically liable sites and suggesting modifications to enhance the compound's half-life. nih.gov

Such predictive models are often built using large datasets of compounds with known pharmacokinetic properties and employ various machine learning algorithms. nih.gov These predictions help in prioritizing compounds for further experimental evaluation. acs.org

Pharmacophore Modeling and Virtual Screening for Novel Lead Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.com A pharmacophore model can be used as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules with the potential to be active against a specific target. dovepress.comoptibrium.com

This approach is particularly useful when the 3D structure of the target protein is known. A pharmacophore model can be generated based on the interactions observed in a ligand-protein complex. This model can then be used to filter large virtual libraries to identify new scaffolds that fit the key interaction points. dovepress.com Even without a known target structure, a set of active molecules can be used to generate a common feature pharmacophore model.

For instance, in the search for new HIV-1 capsid inhibitors, a structure-based virtual screening workflow was employed, which included docking and binding free energy calculations, to identify novel hits from the ZINC database. nih.gov This demonstrates the power of virtual screening in identifying new lead compounds for further development.

Computational Analysis of Reaction Mechanisms and Regioselectivity

Computational chemistry can also be a powerful tool to understand and predict the outcomes of chemical reactions. For the synthesis of substituted imidazoles, computational methods can be used to study reaction mechanisms and predict the regioselectivity of certain reactions.

For example, understanding the mechanism of N-arylation of imidazoles with aryl boronic acids, a common reaction in the synthesis of such compounds, can be aided by computational studies. researchgate.net These studies can help in optimizing reaction conditions and predicting the most likely product in cases where multiple isomers can be formed. While specific computational studies on the reaction mechanisms for this compound were not found, the principles of applying computational chemistry to understand organic reactions are well-established.

Future Research Directions and Unexplored Avenues for 1 Phenyl 1h Imidazole 4 Carboxamide

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 1-substituted-1H-imidazole-4-carboxamides is crucial for exploring their chemical space and biological potential. While classical methods for imidazole (B134444) ring formation exist, future research will likely focus on the development of more sustainable and efficient synthetic strategies.

Key areas for future development include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and scalability. The application of flow chemistry to the synthesis of imidazole-4-carboxamides could streamline their production and facilitate the rapid generation of compound libraries for screening.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The development of novel photoredox-catalyzed reactions for the functionalization of the imidazole core or the introduction of the carboxamide moiety could provide access to previously inaccessible chemical space.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. The identification and engineering of enzymes capable of catalyzing the key steps in the synthesis of imidazole-4-carboxamides could lead to more sustainable and cost-effective manufacturing processes.

| Synthetic Methodology | Potential Advantages |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability |

| Photoredox Catalysis | Mild reaction conditions, access to novel chemical space |

| Enzymatic Synthesis | High selectivity, environmentally friendly |

Identification of Novel Biological Targets and Signaling Pathways

While some imidazole-4-carboxamides are known to target specific enzymes or receptors, a vast number of potential biological targets remain to be explored. Future research should aim to identify novel molecular targets and elucidate the signaling pathways through which these compounds exert their biological effects.

Promising approaches for target identification include:

Chemical Proteomics: This technique utilizes chemical probes to identify the protein targets of a small molecule within a complex biological system. The synthesis of a probe based on the 1-Phenyl-1H-imidazole-4-carboxamide scaffold could enable the unbiased identification of its binding partners in various cell types and tissues.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to identify compounds that induce a desired cellular phenotype without prior knowledge of their molecular target. Hits from such screens can then be subjected to target deconvolution studies to identify the responsible proteins and pathways.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential biological targets for a given compound based on its chemical structure. These predictions can then be validated experimentally.

Advanced Structure-Activity Relationship and Lead Optimization Strategies

A thorough understanding of the structure-activity relationship (SAR) is essential for the rational design of more potent and selective drug candidates. Future SAR studies on imidazole-4-carboxamides should leverage advanced computational and experimental techniques to gain deeper insights into the molecular determinants of their activity.

Key strategies for advanced SAR and lead optimization include:

Computational Chemistry: Quantum mechanics (QM) calculations and molecular dynamics (MD) simulations can provide detailed information about the conformation, electronic properties, and binding interactions of imidazole-4-carboxamides with their biological targets. This information can guide the design of new analogs with improved affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): FBDD involves the screening of small, low-molecular-weight fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to generate more potent lead compounds. The imidazole-4-carboxamide scaffold itself could be considered a fragment for the development of new inhibitors for various targets.

Cryo-Electron Microscopy (Cryo-EM): For large protein targets or protein-protein interactions that are difficult to crystallize, cryo-EM has become a powerful tool for structure determination. Obtaining high-resolution structures of imidazole-4-carboxamides in complex with their targets can provide invaluable information for structure-based drug design.

Integration of Omics Data with Compound Activity for Mechanistic Insights

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the systems-level effects of small molecules. Integrating these large datasets with the biological activity of imidazole-4-carboxamides can provide deep mechanistic insights into their mode of action.

Future research in this area should focus on:

Transcriptomic Profiling: RNA sequencing (RNA-seq) can be used to identify the genes and signaling pathways that are modulated by treatment with an imidazole-4-carboxamide. This can help to formulate hypotheses about the compound's mechanism of action and identify potential biomarkers of response.

Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications in response to compound treatment. This can provide a more direct readout of the cellular processes affected by the compound.

Metabolomic Studies: Analyzing the changes in the cellular metabolome upon treatment with an imidazole-4-carboxamide can reveal its impact on metabolic pathways and identify potential off-target effects.

Exploration of New Therapeutic Applications for Imidazole-4-carboxamide Scaffolds

The versatility of the imidazole-4-carboxamide scaffold suggests that it may have therapeutic potential in a wide range of diseases beyond those that have been traditionally explored. Future research should aim to investigate the efficacy of this class of compounds in new therapeutic areas.

Potential new applications include:

Neurodegenerative Diseases: Given the role of various signaling pathways in the pathogenesis of diseases like Alzheimer's and Parkinson's, imidazole-4-carboxamides that modulate these pathways could represent a novel therapeutic strategy.

Infectious Diseases: The imidazole ring is a key component of many antifungal and antibacterial agents. The exploration of new imidazole-4-carboxamide derivatives for their activity against drug-resistant pathogens is a promising avenue of research.

Rare and Neglected Diseases: The development of new drugs for rare and neglected diseases is often hampered by a lack of financial incentives. The academic and non-profit sectors can play a crucial role in exploring the potential of imidazole-4-carboxamides for these underserved medical needs.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Phenyl-1H-imidazole-4-carboxamide be optimized to minimize byproduct formation?

- Methodological Answer : Optimization involves catalyst selection, solvent choice, and reaction temperature control. For example, using Raney nickel instead of palladium on carbon (Pd/C) avoids hydrodechlorination byproducts during hydrogenation, increasing intermediate yield to 92% . Ethanol as a solvent at 45°C with NaOH (2 equiv) achieves 88% isolated yield in the cyclization step, whereas weaker bases (e.g., Na₂CO₃) or lower temperatures reduce efficiency (Table 1, entries 5–8) . Monitor reaction progress via LC-MS to detect intermediates like N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Combine LC-MS for molecular weight verification, NMR (¹H/¹³C) for functional group analysis, and X-ray crystallography for absolute stereochemical confirmation. For example, crystallographic data (e.g., bond angles, torsion angles) can resolve ambiguities in imidazole ring substitution patterns, as demonstrated in similar compounds .

Q. How should researchers handle discrepancies in catalytic hydrogenation yields during synthesis?

- Methodological Answer : Systematically vary parameters (catalyst, solvent, time) and analyze byproduct profiles. For instance, prolonged hydrogenation (6–10 hours) with Pd/C in ethanol reduces yields due to dehalogenation, while switching to Raney nickel eliminates this issue . Use controlled experiments with LC-MS tracking to identify optimal conditions and validate reproducibility .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for EGFR inhibition?

- Methodological Answer : Perform molecular docking to assess binding affinity to EGFR active sites (e.g., using AutoDock Vina). For example, 2-phenyl-1H-benzimidazole derivatives showed strong binding (Table 1 in ). Follow with ADMET analysis to predict pharmacokinetics (e.g., solubility, cytochrome P450 interactions) and prioritize derivatives with low toxicity .

Q. What strategies resolve contradictions in biological activity data for imidazole-based inhibitors?

- Methodological Answer : Apply structure-activity relationship (SAR) studies to isolate critical substituents. For xanthine oxidase inhibitors, modifying the 4-pyridyl group in 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives improved activity (IC₅₀ values from 0.12–1.8 μM) . Cross-validate using enzyme assays (e.g., UV-vis spectroscopy) and kinetic studies to confirm inhibition mechanisms .

Q. How can X-ray crystallography address challenges in characterizing imidazole derivatives?

- Methodological Answer : Resolve ambiguities in tautomeric forms or regiochemistry by obtaining single-crystal structures. For example, 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole was characterized via crystallography to confirm planar geometry and hydrogen-bonding networks critical for biological activity . Use synchrotron radiation for high-resolution data on low-solubility compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.